molecular formula C18H20N2O4S B2775846 (6-((3,4-Dimethylphenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone CAS No. 1184976-75-7

(6-((3,4-Dimethylphenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone

Cat. No. B2775846
CAS RN: 1184976-75-7
M. Wt: 360.43
InChI Key: DQLAWROUONBHOV-UHFFFAOYSA-N
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Description

(6-((3,4-Dimethylphenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone, also known as DMXAA, is a small molecule that has been extensively studied for its potential anticancer and antiviral properties. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Compounds with structures similar to "(6-((3,4-Dimethylphenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone" have been synthesized from natural podocarpic acid via amidation, showcasing the morpholino ring adopting a chair conformation and the amide N—C bond exhibiting partial double-bond character (Bakare, John, Butcher, & Zalkow, 2005). This study highlights the structural flexibility and potential for chemical modifications inherent in compounds with morpholino groups.

  • Antioxidant Properties : Research on derivatives of dimethoxyphenyl)methanone has shown effective antioxidant power, indicating the potential of related compounds for applications in oxidative stress management and as protective agents against free radical damage (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Chemical Reactions and Applications

  • Reactivity Studies : Studies on the reactivity of related compounds, such as the synthesis and reactions involving morpholinyldimethylphenyl groups, provide insights into the potential chemical applications of "this compound" in synthesizing novel chemical entities with specific functionalities (Zaki, El-Dean, & Radwan, 2014).

  • Application in Organic Synthesis : The use of morpholinyl and pyridinyl groups in the synthesis of complex molecules, as illustrated by the synthesis of poly(arylene ether sulfone) anion exchange membranes, suggests the utility of such structures in materials science, particularly in the development of membranes with specific ion exchange properties (Shi, Chen, Zhang, Weng, Chen, & An, 2017).

  • Photoprotective Groups : The development of photoremovable protecting groups for phosphates and sulfonic acids using dimethylphenacyl esters indicates a potential application area for similar compounds in protecting sensitive functional groups during synthetic processes (Klán, Pelliccioli, Pospíšil, & Wirz, 2002).

properties

IUPAC Name

[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-3-5-16(11-14(13)2)25(22,23)17-6-4-15(12-19-17)18(21)20-7-9-24-10-8-20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLAWROUONBHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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